3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide
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Overview
Description
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Another piperazine derivative with similar structural features.
2-(4-Fluorophenyl)-N-(3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl)carbamoylacetamide: Shares the fluorophenyl group and piperazine moiety.
Uniqueness
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24FN3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C20H24FN3O/c1-16-5-4-6-17(15-16)22-20(25)9-10-23-11-13-24(14-12-23)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) |
InChI Key |
ZIMKIUFNXQNOLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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